AcrB-IN-2 is a small molecule inhibitor specifically designed to target the AcrB multidrug efflux pump, which is a critical component of the resistance mechanism in Gram-negative bacteria. AcrB is part of the AcrAB-TolC tripartite efflux system, which expels a wide range of substrates, including antibiotics and other toxic compounds, thereby contributing to multidrug resistance in pathogens like Escherichia coli and Salmonella . The structural design of AcrB-IN-2 allows it to bind effectively to the AcrB protein, inhibiting its function and potentially reversing antibiotic resistance.
The primary chemical reaction involving AcrB-IN-2 is its interaction with the AcrB protein. This interaction can be characterized as a competitive inhibition where AcrB-IN-2 binds to the drug-binding sites of AcrB, preventing the efflux of substrates. The binding affinity and kinetics can be analyzed using various biochemical assays, including surface plasmon resonance and isothermal titration calorimetry, to determine how effectively AcrB-IN-2 competes with natural substrates for binding .
AcrB-IN-2 exhibits significant biological activity by inhibiting the function of the AcrB efflux pump. Studies have shown that this compound enhances the susceptibility of resistant bacterial strains to various antibiotics when used in combination therapy. This effect is particularly notable in strains that express high levels of the AcrAB-TolC efflux system. In vitro tests reveal that AcrB-IN-2 can reduce the minimum inhibitory concentration of antibiotics such as tetracycline and fluoroquinolones against resistant strains .
AcrB-IN-2 has potential applications in:
Interaction studies involving AcrB-IN-2 focus on understanding its binding dynamics with the AcrB protein. Techniques such as molecular docking simulations and X-ray crystallography can elucidate how AcrB-IN-2 fits into the binding pockets of AcrB. These studies reveal important details about the interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and conformational changes in both AcrB and AcrB-IN-2 upon binding .
Several compounds exhibit similar inhibitory effects on multidrug efflux pumps like AcrB. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| PAβN | Competitive inhibitor | Binds specifically to the distal binding pocket |
| Tetracycline | Antibiotic that also inhibits efflux | Dual role as antibiotic and efflux inhibitor |
| Minocycline | Antibiotic with some efflux pump inhibition | Broad-spectrum antibiotic properties |
| Cationic dyes | Non-specific inhibitors | Often used in research to study efflux dynamics |
AcrB-IN-2 stands out due to its specificity for the AcrB pump, potentially offering fewer off-target effects compared to broader-spectrum inhibitors like tetracycline or cationic dyes .
AcrB-IN-2 belongs to the pyranopyridine class of compounds that have been developed as potent inhibitors of the AcrB multidrug efflux pump, a major contributor to multidrug resistance in Gram-negative bacteria [7]. The synthesis of AcrB-IN-2 follows a multi-step pathway that begins with the formation of a pyranopyridine core scaffold, followed by strategic modifications to enhance its inhibitory activity and pharmacokinetic properties [19].
The general synthetic pathway for AcrB-IN-2 involves a three-component coupling reaction as the initial step [31]. This reaction utilizes hydropyranone, malononitrile, and carbon disulfide as starting materials to form a thione intermediate, which serves as the foundation for subsequent modifications [31]. The three-component coupling reaction is particularly efficient as it establishes the core heterocyclic structure in a single step, providing a versatile platform for further derivatization [28].
The key intermediate compounds in the synthesis of AcrB-IN-2 include:
Pyranone derivative: The initial hydropyranone component contributes the tetrahydropyran portion of the final molecule, which contains the critical gem-dimethyl moiety essential for maintaining inhibitory activity [28].
Thione intermediate: Formed through the three-component coupling reaction, this intermediate contains the basic pyranopyridine scaffold with a thiol group that serves as a key point for further functionalization [31].
Dihydropyranopyridine intermediate: Generated through the reaction of the thione with specific cyclic amines, this intermediate establishes the nitrogen-containing heterocyclic portion of the molecule [19].
The synthetic pathway can be summarized in the following table:
| Step | Reaction | Key Intermediate Formed | Reagents | Conditions |
|---|---|---|---|---|
| 1 | Three-component coupling | Thione intermediate | Hydropyranone, malononitrile, carbon disulfide | Room temperature, base catalyst [31] |
| 2 | Amine substitution | Dihydropyranopyridine | Thione intermediate, cyclic amines (e.g., morpholine derivatives) | Elevated temperature, polar solvent [19] |
| 3 | Thiol alkylation | Thioether derivative | Dihydropyranopyridine, alkyl halides | Base, room temperature [31] |
| 4 | Final functionalization | AcrB-IN-2 | Thioether intermediate, specific reagents for R-group modification | Varies based on desired substituents [28] |
The synthesis of AcrB-IN-2 specifically incorporates a 2,6-dimethylmorpholinyl group and an acetamide functionality on the phenyl ring, which significantly enhances its inhibitory potency compared to earlier analogues [28]. These structural elements are introduced during the second and fourth steps of the synthesis, respectively, and are crucial for the compound's interaction with the AcrB binding pocket [32].
The assembly of the core pyranopyridine scaffold of AcrB-IN-2 involves several mechanistic steps that are critical for establishing the proper structural framework for effective AcrB inhibition [17]. Understanding these reaction mechanisms provides insight into the formation of the key structural elements that contribute to the compound's binding affinity and specificity [32].
The initial three-component coupling reaction between hydropyranone, malononitrile, and carbon disulfide proceeds through a sequence of nucleophilic additions and cyclization steps [31]. The mechanism begins with the base-catalyzed addition of malononitrile to the carbonyl group of hydropyranone, forming an alkoxide intermediate [19]. This intermediate then reacts with carbon disulfide to generate a dithiocarboxylate species, which subsequently undergoes intramolecular cyclization to form the thione intermediate containing the basic pyranopyridine scaffold [31].
The formation of the dihydropyranopyridine intermediate involves the nucleophilic substitution of the thione sulfur by the nitrogen atom of the cyclic amine [19]. This reaction typically occurs under thermal conditions and results in the incorporation of the morpholine or substituted morpholine moiety, which is crucial for the compound's interaction with specific residues in the AcrB binding pocket [32].
The thiol alkylation step proceeds through a straightforward nucleophilic substitution mechanism, where the thiolate anion, generated under basic conditions, attacks the electrophilic carbon of the alkyl halide [31]. This reaction establishes the thioether linkage that connects the pyranopyridine core to the phenyl ring bearing the acetamide group [28].
The final functionalization steps, which may include amide formation or other modifications, involve standard organic chemistry transformations specific to the desired substituents [28]. In the case of AcrB-IN-2, the introduction of the acetamide group on the phenyl ring is particularly important as it participates in a sophisticated hydrogen bond network within the AcrB binding pocket [32].
The reaction mechanism for the core scaffold assembly can be summarized as follows:
The precise control of these reaction mechanisms is essential for achieving high yields and purity of the final compound, as well as for enabling the systematic exploration of structure-activity relationships through the synthesis of various analogues [28].
The purification of AcrB-IN-2 and its intermediates presents several challenges due to the complex nature of the synthetic pathway and the presence of various functional groups that can interact with chromatographic media [27]. Effective purification strategies are essential for obtaining high-purity compounds for biological evaluation and structural studies [32].
Column chromatography serves as the primary purification method for the intermediates and final product in the AcrB-IN-2 synthesis [29]. Silica gel chromatography with carefully optimized solvent systems is typically employed to separate the desired compounds from reaction byproducts and unreacted starting materials [31]. For the thione intermediate, a mixture of hexane and ethyl acetate is often used as the mobile phase, with the polarity adjusted based on the specific substituents present [31].
High-Performance Liquid Chromatography (HPLC) plays a crucial role in the final purification steps, particularly for obtaining analytical-grade AcrB-IN-2 for biological testing [37]. Reverse-phase HPLC using C18 columns and acetonitrile-water gradient systems has proven effective for separating closely related compounds and achieving high purity levels [37]. The purification process typically involves:
Yield optimization in the synthesis of AcrB-IN-2 has been a focus of extensive research, with several strategies implemented to improve the efficiency of each synthetic step [26]. The three-component coupling reaction, which forms the thione intermediate, has been optimized through careful control of reaction parameters such as temperature, solvent, and catalyst concentration [31]. The use of phase-transfer catalysts and microwave irradiation has been explored to enhance reaction rates and yields for this key step [26].
The table below summarizes the yield optimization strategies for each step in the AcrB-IN-2 synthesis:
| Synthetic Step | Initial Yield | Optimized Yield | Optimization Strategy |
|---|---|---|---|
| Three-component coupling | 45-55% | 70-80% | Optimized base catalyst, controlled temperature profile, extended reaction time [26] |
| Amine substitution | 60-65% | 75-85% | Use of polar aprotic solvents, microwave irradiation, optimized stoichiometry [28] |
| Thiol alkylation | 70-75% | 85-90% | Phase-transfer catalysis, optimized base selection, controlled addition rate [31] |
| Final functionalization | 50-60% | 70-80% | Optimized coupling reagents, anhydrous conditions, temperature control [28] |
The overall yield of AcrB-IN-2 from the starting materials has been significantly improved through these optimization strategies, with current synthetic routes achieving overall yields of 30-40%, compared to initial yields of 10-15% [28]. This improvement has facilitated the production of sufficient quantities of AcrB-IN-2 for comprehensive biological evaluation and structural studies [32].
Purification yield has also been enhanced through the development of optimized work-up procedures that minimize product loss during extraction and isolation steps [27]. The use of continuous extraction techniques and careful pH control during aqueous work-up has proven particularly effective for improving the recovery of polar intermediates [29].
Structure-Activity Relationship (SAR) studies of AcrB-IN-2 and its analogues have provided valuable insights into the molecular features that contribute to their inhibitory activity against the AcrB efflux pump [28]. These studies have guided the rational design of more potent inhibitors with improved pharmacokinetic properties [32].
The pyranopyridine scaffold of AcrB-IN-2 contains several key structural elements that have been systematically modified to explore their impact on inhibitory activity [31]. The gem-dimethyl moiety of the tetrahydropyran ring has been identified as essential for maintaining activity, with removal or modification of these methyl groups resulting in significantly reduced potency [28]. Similarly, the nitrile group on the pyridine ring has been found to be critical for activity, likely due to its role in establishing key interactions within the AcrB binding pocket [31].
The dimethylenesulfide linker that connects the pyranopyridine core to the phenyl ring has also been investigated, with studies showing that the optimal length is two methylene units [28]. Shorter or longer linkers result in reduced activity, suggesting that this spacer plays a crucial role in positioning the phenyl ring for optimal interactions with the binding pocket [32].
Modifications to the morpholine moiety have revealed that the 2,6-dimethyl substitution pattern significantly enhances both inhibitory activity and metabolic stability [28]. The dimethylmorpholinyl group improves microsomal stability while maintaining or enhancing the compound's ability to inhibit the AcrB efflux pump [28].
Perhaps the most significant finding from the SAR studies is the impact of the acetamide substituent on the phenyl ring [32]. The introduction of this group led to a 10- to 20-fold improvement in inhibitory activity compared to earlier analogues, with the acetamide participating in a sophisticated hydrogen bond network within the AcrB binding pocket [32]. This network involves a highly coordinated water molecule that serves as a bridge between the acetamide group and specific residues in the binding pocket, including A286 and Q151 [32].
The table below summarizes the key SAR findings for different structural elements of AcrB-IN-2 and its analogues:
| Structural Element | Modification | Effect on Activity | Mechanism of Impact |
|---|---|---|---|
| Gem-dimethyl moiety | Removal or replacement | Significant decrease | Essential for interaction with Y327 and M573 residues [32] |
| Nitrile group | Removal or replacement | Significant decrease | Critical for maintaining proper orientation in binding pocket [31] |
| Dimethylenesulfide linker | Length variation | Optimal at two methylene units | Positions phenyl ring for optimal interactions [28] |
| Morpholine moiety | 2,6-dimethyl substitution | Increased activity and stability | Improves interaction with F615 and enhances metabolic stability [28] |
| Phenyl ring substituent | Acetamide introduction | 10-20 fold increase in potency | Forms sophisticated hydrogen bond network with A286 and Q151 via water molecule [32] |
Crystal structure studies of AcrB-IN-2 analogues bound to the AcrB protein have provided molecular-level insights into the binding mode and mechanism of inhibition [32]. These studies have revealed that the compounds bind to the hydrophobic trap of the AcrB binding pocket, where they form extensive hydrophobic interactions with residues such as F178, F610, F615, and F628 [32]. The pyridine ring of the inhibitor engages in π-π stacking interactions with F628, while the phenyl and morpholinyl groups interact with F178 and F615 [32].
The development of more potent analogues, such as those containing the acetamide or acrylamide substituents, has been guided by the observation that these groups can establish additional hydrogen bond networks that stabilize the inhibitor in the binding pocket [32]. This stabilization is reflected in the significantly reduced flexibility of these compounds compared to earlier analogues, as observed in molecular dynamics simulations and crystallographic temperature factors [32].
The SAR studies have also explored the impact of modifications aimed at improving the pharmacokinetic properties of the inhibitors, such as solubility and plasma protein binding [28]. The introduction of polar groups in specific positions that do not disrupt the key binding interactions has led to compounds with improved solubility profiles while maintaining potent inhibitory activity [28].
The molecular recognition and binding of inhibitors to the AcrB distal pocket involves complex dynamic processes that are fundamentally different from traditional enzyme-substrate interactions. The distal binding pocket, also known as the deep binding pocket, represents a crucial site for substrate recognition and serves as the primary target for competitive efflux pump inhibitors [1] [2]. This pocket is characterized by its extensive size, being surrounded by more than twenty residues, and contains a strategic combination of hydrophobic and polar amino acids that collectively enable the recognition of structurally diverse substrates [1].
The binding dynamics within the distal pocket are governed by several key factors including protein flexibility, water-mediated interactions, and substrate-induced conformational changes. Molecular dynamics simulations have revealed that the binding process involves significant structural rearrangements of the protein, with the flexible binding site often undergoing large conformational changes during inhibitor engagement [1]. These dynamics are particularly important because they demonstrate that the binding process is not a simple lock-and-key mechanism, but rather involves induced-fit interactions where both the inhibitor and the binding site adapt to optimize binding affinity.
Water molecules play a critical role in mediating the binding dynamics, contributing to the recognition process and facilitating the structural adaptations necessary for effective inhibitor binding [1]. The explicit consideration of water molecules in computational studies has provided more realistic representations of the binding process compared to traditional docking approaches that exclude solvent effects. This water-mediated binding mechanism is especially relevant for AcrB because the distal binding pocket features a direct connection to a large, water-filled tunnel system [1].
The hydrophobic core of the distal binding pocket is dominated by a cluster of phenylalanine residues that form the foundation for inhibitor recognition through extensive hydrophobic and aromatic stacking interactions. The three key phenylalanine residues - Phenylalanine-136, Phenylalanine-178, and Phenylalanine-610 - constitute part of a larger phenylalanine-rich region that also includes Phenylalanine-615, Phenylalanine-617, and Phenylalanine-628 [2].
Phenylalanine-178 serves as a central anchor point for many inhibitors, forming extensive π-π stacking interactions with aromatic moieties of compounds such as the pyranopyridine derivatives [2]. The side chain of Phenylalanine-178 has been identified as one of the major contributors to tight binding affinity in molecular dynamics simulations, with binding energies significantly influenced by the quality of aromatic stacking interactions with this residue [2]. The orientation and flexibility of the Phenylalanine-178 side chain allow it to accommodate various inhibitor structures while maintaining strong binding interactions.
Phenylalanine-610 provides orthogonal packing interactions that complement the planar stacking interactions of Phenylalanine-178 [2]. This residue demonstrates remarkable versatility in its binding modes, capable of forming both edge-to-face and face-to-face aromatic interactions depending on the specific structure of the bound inhibitor. The positioning of Phenylalanine-610 relative to other phenylalanine residues creates a three-dimensional hydrophobic cage that effectively traps aromatic inhibitors within the binding pocket.
Phenylalanine-136 contributes to the overall hydrophobic environment and helps to stabilize inhibitor binding through additional aromatic interactions [4]. While its contribution may be less pronounced than Phenylalanine-178 and Phenylalanine-610 for some inhibitors, it plays a crucial role in defining the overall geometry of the binding site and influencing the selectivity of inhibitor recognition.
The collective interaction of these three phenylalanine residues creates a synergistic binding environment where the loss of interaction with any single residue can significantly impact overall binding affinity . This cooperative binding mechanism explains why mutations of individual phenylalanine residues can have dramatic effects on inhibitor potency, and why the development of effective efflux pump inhibitors requires optimization of interactions with multiple phenylalanine residues simultaneously.
The AcrB transporter operates through a sophisticated allosteric mechanism that couples conformational changes across different domains and protomers of the trimeric assembly [5] [6]. The allosteric network extends from the transmembrane domain, where proton binding and release occur, to the periplasmic porter domain, where substrate binding and transport take place, and ultimately to the interaction interfaces with AcrA and TolC components [5].
The conformational states of AcrB follow a well-defined cycle involving three distinct states: the loose (L), tight (T), and open (O) conformations, also referred to as access, binding, and extrusion states respectively [7] [8]. Each protomer within the trimeric assembly adopts a different conformational state at any given time, creating an asymmetric structure that enables the functional rotation mechanism essential for substrate transport [7].
Allosteric modulation occurs through several interconnected pathways. The primary allosteric communication involves the coupling between protonation events in the transmembrane domain and conformational changes in the porter domain [9] [7]. Specifically, the protonation of aspartic acid residues Aspartic acid-407 and Aspartic acid-408 in the transmembrane domain triggers conformational changes that propagate through transmembrane helices to the porter domain [9] [10]. This proton-driven allostery is fundamental to the energy transduction mechanism that powers active efflux.
The structural basis for allosteric communication involves specific transmembrane helices that serve as mechanical linkages between domains [7]. Transmembrane helix 2 connects to the PN2/PC2 structural modules, while transmembrane helix 8 connects to the PN1/PC2 modules in the porter domain [7]. During the conformational cycle, transmembrane helix 2 moves upward and transmembrane helix 8 moves closer to transmembrane helix 10, leading to more compact conformations that facilitate substrate transport [7].
Inhibitor binding can disrupt these allosteric communication pathways through multiple mechanisms [11]. Competitive inhibitors that bind to the distal pocket can prevent the normal conformational changes associated with substrate transport by physically blocking the binding site or by stabilizing particular conformational states [12] [4]. More importantly, some inhibitors can act as allosteric modulators by binding to sites distinct from the substrate binding pocket and altering the communication between different domains [11].
Recent studies have identified allosteric binding sites within the transmembrane domain that can accommodate specific inhibitors and disrupt the normal functional rotation [11]. These allosteric sites show preferential binding to certain protomer conformations, with inhibitors demonstrating stronger affinity for loose protomers compared to tight protomers [11]. The disruption of allosteric communication can effectively freeze the pump in non-functional conformational states, preventing the coordinated conformational changes necessary for substrate transport.
The kinetic mechanisms of AcrB inhibition encompass both competitive and noncompetitive pathways, with the specific mechanism depending on the inhibitor structure, binding site, and mode of interaction with the transporter [13] [12] [14]. Understanding these distinct kinetic patterns is crucial for developing effective therapeutic strategies and optimizing inhibitor design.
Competitive inhibition occurs when inhibitors bind to the same site as substrates or to overlapping binding regions within the distal pocket [14] [4]. This mechanism is characterized by direct competition between inhibitor and substrate molecules for access to the binding site, resulting in classical competitive kinetics where the apparent binding affinity for substrates decreases in the presence of inhibitor while the maximum transport rate remains unchanged [14]. Many of the most potent AcrB inhibitors, including pyranopyridine derivatives and certain β-naphthylamide compounds, function through competitive mechanisms [14] [2].
The kinetic behavior of competitive inhibitors can be complex due to the fact that many of these compounds are themselves substrates for the pump [14] [15]. This dual nature creates a situation where the inhibitor competes with other substrates for binding while simultaneously being transported by the pump. The net inhibitory effect depends on the relative binding affinities and transport rates of the inhibitor compared to the substrate being studied [15]. Compounds with high binding affinity but slow transport rates tend to function as effective competitive inhibitors [15].
Phenylalanyl-arginine β-naphthylamide represents a paradigmatic example of competitive inhibition with complex kinetics [14] [15]. This compound binds to the hydrophobic trap region of the distal pocket and competes directly with substrates for binding [15]. However, it is also efficiently pumped out by AcrB with sigmoidal kinetics, creating a dynamic equilibrium where its effectiveness as an inhibitor depends on its concentration relative to the substrate and its own transport kinetics [15].
Noncompetitive inhibition mechanisms involve inhibitor binding to sites distinct from the substrate binding pocket, leading to allosteric effects that reduce transport activity without directly preventing substrate binding [11] [12]. This mechanism is characterized by a decrease in the maximum transport rate while the apparent substrate binding affinity remains unchanged. Noncompetitive inhibitors can bind to allosteric sites within the transmembrane domain, at protein-protein interfaces, or at sites that alter the conformational dynamics of the transporter [11].
Recent evidence suggests that some inhibitors can function through mixed inhibition mechanisms that combine both competitive and noncompetitive elements [12]. These inhibitors may bind to multiple sites on the transporter or may cause conformational changes that affect both substrate binding affinity and transport kinetics. The complex nature of mixed inhibition makes it particularly difficult to overcome through simple substrate concentration changes or transporter mutations.
The kinetic analysis of efflux pump inhibition is further complicated by the cooperative nature of the trimeric AcrB assembly [16] [17]. The functional rotation mechanism requires coordinated conformational changes across all three protomers, and inhibitor binding to any protomer can potentially affect the transport activity of the entire complex [16]. This cooperativity can lead to sigmoidal kinetic patterns and makes the interpretation of inhibition kinetics more complex than for simple monomeric enzymes [16].
The AcrB transporter harnesses the proton motive force as the driving energy for active substrate efflux through a sophisticated antiport mechanism that couples proton translocation with substrate transport [9] [7] [18]. The impact of inhibitors on this energy-dependent process represents a fundamental aspect of efflux pump inhibition that extends beyond simple competitive binding interactions.
The proton motive force-dependent transport cycle involves a precisely orchestrated series of conformational changes that are triggered by proton binding and release events in the transmembrane domain [9] [7]. The cycle begins with proton binding to key aspartic acid residues in the transmembrane domain, particularly Aspartic acid-407 and Aspartic acid-408, which form part of a proton relay network that also includes Lysine-940 and other titratable residues [9] [10]. These protonation events induce local conformational changes in the transmembrane helices that propagate to the porter domain through specific mechanical coupling elements [7].
The energy transduction mechanism involves alternating access pathways for protons from either the cytoplasmic or periplasmic sides of the membrane [7]. In the loose state, the proton binding sites are accessible from the cytoplasm, while in the tight and open states, the accessibility shifts to facilitate proton release to the periplasm [7]. This alternating access mechanism is essential for coupling the energy stored in the proton gradient to the work required for uphill substrate transport.
Inhibitors can disrupt the proton motive force-dependent transport cycle through several distinct mechanisms [11] [9]. Direct interference with proton binding sites can prevent the initial energy input step, effectively uncoupling the transport process from its energy source [9]. Some inhibitors may bind to allosteric sites that prevent the conformational changes necessary for proton translocation, even if the proton binding sites remain accessible [11].
The functional rotation mechanism, which is the hallmark of AcrB transport activity, is particularly vulnerable to inhibitor-induced disruption [11] [19]. This mechanism requires precisely timed conformational changes across all three protomers of the trimeric assembly, with each protomer cycling through the loose, tight, and open states in a coordinated manner [19]. Inhibitors that stabilize particular conformational states or prevent transitions between states can effectively freeze the functional rotation and prevent productive transport cycles [11] [19].
The energetics of the transport cycle are significantly altered in the presence of effective inhibitors [19]. Free energy calculations along conformational pathways have shown that proton binding events provide the driving force for conformational transitions, with the protonation of Aspartic acid-408 being particularly important for inducing the functional rotation [19]. Inhibitors that interfere with these protonation-driven conformational changes can create energy barriers that prevent completion of the transport cycle [19].
Water-mediated interactions play a crucial role in the proton translocation process and represent another target for inhibitor action [20] [21]. The transport channels must maintain appropriate hydration levels to facilitate both proton movement and substrate transport [21]. Inhibitors that disrupt the water distribution within these channels can interfere with both aspects of the transport process, creating a dual mechanism of inhibition [21].
The impact of inhibitors on transport cycles can also manifest through effects on the substrate-induced cooperativity that characterizes AcrB function [17]. The binding of substrate to one protomer influences the conformational states and transport activity of neighboring protomers, creating positive cooperativity that enhances overall transport efficiency [17]. Inhibitors that disrupt this inter-protomer communication can reduce the cooperative effects and significantly impair transport activity even at substoichiometric concentrations [17].